The table below summarizes Collman's key organoiron chemistry contributions and their significance.
| Contribution | Description | Significance / Quantitative Data |
|---|---|---|
| Collman's Reagent (Na₂Fe(CO)₄) [1] | Disodium tetracarbonylferrate, a transition metal analog of a Grignard reagent [2]. | Enables C-C coupling reactions in organic synthesis [1]. A key nucleophilic organoiron complex. |
| "Picket Fence Porphyrin" [3] | Synthetic iron-porphyrin with peripheral groups that block side reactions [3]. | First stable, functional analog of hemoglobin/myoglobin active sites. O₂-binding affinities very similar to natural proteins [3]. |
| Biomimetic Catalysis | Functional models of Cytochrome c oxidase (CcO) active site with an Fe porphyrin (heme a₃), Cuᴮ, and Tyr244 [4] [5]. | Catalyzes selective four-electron reduction of O₂ to water without toxic byproducts. Demonstrated under physiological potential and pH [4] [5]. |
| H₂S Inhibition Studies | Used functional CcO model to study H₂S binding and inhibition [5]. | ≈60% reduction in electrocatalytic current with 240 µM NaSH. Inhibition is reversible (95-100% activity restored) [5]. |
This compound (Na₂Fe(CO)₄) serves as a source of nucleophilic "Fe(CO)₄²⁻" for transforming organic halides into carbonyl compounds [1] [2].
Key Reaction Steps:
Technical Insight: This reagent is a transition metal analog of a Grignard reagent, performing nucleophilic carbonylations that are otherwise challenging [2]. Its utility in forming C-C bonds makes it valuable for constructing complex organic molecules.
This methodology uses a synthetic enzyme model to explore reversible inhibition of cytochrome c oxidase (CcO), mimicking physiological hibernation induction [5].
1. Experimental Setup:
2. Inhibition Workflow: The following diagram illustrates the experimental process for studying H₂S inhibition.
Experimental workflow for H₂S inhibition and recovery
3. Data Collection & Analysis:
The core structural and bonding characteristics of Na₂Fe(CO)₄ are detailed in the table below.
| Feature | Description |
|---|---|
| Molecular Formula | Na₂[Fe(CO)₄] [1] |
| Core Anion | [Fe(CO)₄]²⁻ [1] |
| Iron Oxidation State | -2 [1] [2] |
| Molecular Geometry | Tetrahedral (around Fe) [1] |
| Isoelectronic With | Ni(CO)₄ [1] |
| Electronic Configuration | d¹⁰ (for Fe²⁻) [1] |
| Solvents | Tetrahydrofuran (THF), Dimethoxyethane (DME), Dioxane [1] |
| Appearance | Oxygen-sensitive colorless solid [1] |
| Hazards | Pyrophoric [1] |
In the solid state, the structure is a distorted tetrahedron [1]. The bonding involves interactions between the sodium cations (Na⁺) and the oxygen atoms of the carbonyl ligands (CO) [1]. The compound is typically stabilized as a solvate, with solvent molecules like dioxane coordinating to the sodium cations [1].
Na₂Fe(CO)₄ is a versatile reagent. Its common preparation method and representative reactions are summarized below.
Synthesis and transformation pathways of Na₂Fe(CO)₄ [1].
The modern synthesis avoids toxic sodium amalgam and uses safer radical anions as reductants [1]:
The powerful nucleophilicity of the [Fe(CO)₄]²⁻ dianion enables key transformations for synthesizing carbonyl compounds [1]:
The table below summarizes the primary transformations facilitated by this compound.
| Application | Starting Material | Key Product | Notes |
|---|---|---|---|
| Aldehyde Synthesis [1] | Primary Alkyl Bromides | Aldehydes (RCHO) | Two-step, one-pot reaction |
| Aldehyde Synthesis [1] | Acyl Chlorides | Aldehydes (RCHO) | Proceeds via an iron acyl complex |
| Carboxylic Acid Synthesis [1] | Alkyl Halides (RX) | Carboxylic Acids (RCO₂H) | Oxidative workup with O₂ and H⁺ |
| Ketone Synthesis [2] | Two Different Alkyl Halides | Unsymmetrical Ketones | Sequential, controlled reaction with R'X then R''X |
For synthesizing unsymmetrical ketones, the procedure involves a specific sequence of reactions [2]. The workflow can be visualized as follows:
Detailed Protocol for Unsymmetrical Ketone Synthesis [2]:
This compound is highly air- and moisture-sensitive and is typically a pyrophoric solid [1] [4]. It requires stringent handling under inert atmosphere (e.g., nitrogen or argon glovebox) [3] and storage in a flammables-area freezer to minimize decomposition [4].
The potassium analog K₂[Fe(CO)₄] is less pyrophoric and easier to handle, though it has lower solubility in common organic solvents [3].
In modern synthetic chemistry, transition metals are prized for their catalytic role. They activate specific sites on a molecule, allowing nucleophiles to form new bonds. The table below summarizes the key aspects of this process.
| Aspect | Description |
|---|---|
| Core Concept | Use of transition metal catalysts to enable nucleophilic reagents to form C–C and C–Heteroatom bonds via directed C–H activation [1]. |
| Common Nucleophiles | Organometallic reagents (e.g., organoboron, organotin), and heteroatom-based reagents (e.g., amines, alcohols, thiols) for C–N, C–O, C–S bond formation [1]. |
| Typical Transition Metals | Palladium (Pd), Rhodium (Rh), Iridium (Ir), Ruthenium (Ru) [2] [1]. |
| Primary Application | Late-stage functionalization of complex molecules, crucial for creating and optimizing drug candidates [1]. |
Directed C–H functionalization allows chemists to selectively modify a specific carbon-hydrogen (C–H) bond in a molecule, which is a major challenge in organic synthesis. The reaction requires a "directing group" on the substrate molecule that coordinates to the transition metal catalyst, bringing it close to the target C–H bond.
The workflow for a typical directed C–H functionalization reaction can be summarized as follows [1]:
Diagram: Workflow of directed C–H functionalization with a nucleophile.
The following is a generalized protocol for a palladium-catalyzed C–H alkylation, a common type of nucleophilic functionalization. This can serve as a template for designing experiments [1].
Representative Procedure: Pd-Catalyzed C–H Alkylation with an Organoboron Nucleophile
Reaction Setup:
Reaction Execution:
Workup and Purification:
While powerful, this field faces challenges that are the focus of ongoing research [1]:
Core Iron Carbonyl Reagents and Complexes
The chemistry of organoiron complexes in synthesis primarily utilizes a small set of iron carbonyl starting materials to create a wide variety of functionally complexed organic structures [1].
The table below summarizes the core iron carbonyl reagents used to prepare organoiron complexes.
| Reagent Name | Chemical Formula | Physical Form | Key Applications |
|---|---|---|---|
| Iron Pentacarbonyl [1] | Fe(CO)₅ | Liquid (b.p. 103 °C) [1] | Fundamental reagent for synthesizing (diene)Fe(CO)₃ and (alkene)Fe(CO)₄ complexes [1]. |
| Diiron Nonacarbonyl [1] | Fe₂(CO)₉ | Solid [1] | Serves as an alternative carbonyl source for preparing tricarbonyliron complexes [1]. |
| Triiron Dodecacarbonyl [1] | Fe₃(CO)₁₂ | Solid [1] | Serves as an alternative carbonyl source for preparing tricarbonyliron complexes [1]. |
The table below summarizes common classes of synthesized organoiron complexes and their stereochemical roles.
| Complex Type | Example Structure | Stereochemical Role/Property |
|---|---|---|
| Tricarbonyl(Diene)Iron [1] | (Butadiene)Fe(CO)₃ | The Fe(CO)₃ group acts as a net electron donor and blocks one face of the diene, enabling stereoselective functionalization [1]. |
| Cyclohexadienylium Iron [1] [2] | (C₆H₇)Fe(CO)₃⁺ | Electrophilic complexes that undergo nucleophilic attack with regioselectivity controlled by substituents on the dienylium ring [2]. |
| Chiral Acyl Complex [1] | [(η⁵-C₅H₅)Fe(CO)(PPh₃)(C(O)R)]⁺ | The iron center, with a chiral phosphine ligand (PPh₃), acts as a chiral auxiliary for asymmetric synthesis via nucleophilic addition to the acyl ligand [1]. |
Organoiron complexes enable a range of transformations that are difficult to achieve with traditional organic chemistry.
A significant application is the enantioselective addition of nucleophiles to alkenes or dienes complexed with iron. The metal binds to one face of the π-system, creating a center of chirality and directing the nucleophile's attack from the exposed face with high stereoselectivity [1].
Tricarbonyl(cyclohexadienylium)iron complexes are powerful electrophiles. The regiochemistry of nucleophilic addition (attack at C-1 vs. C-3) can be controlled by modifying the 4-alkoxy substituent on the ring and the countercation of the enolate nucleophile [2]. This method has been successfully applied to form bonds between highly substituted ring centers, demonstrating its potential for constructing complex carbocyclic frameworks like that of trichothecanes [3].
The Fe(CO)₃ group can activate, deactivate, or protect double bonds for subsequent reactions. It stabilizes diene systems, directs stereospecific attack, and can be cleanly removed after the desired transformation, making it a versatile protecting group in multi-step synthesis [1].
A common preparation involves reacting an alkene or diene with Fe(CO)₅, Fe₂(CO)₉, or Fe₃(CO)₁₂ [1].
Demetalation is crucial for liberating the organic product after transformation. Several oxidizing agents can be used [1].
The table below lists common reagents for removing the Fe(CO)₃ group.
| Reagent | Standard Conditions | Notes |
|---|---|---|
| Ceric Ammonium Nitrate (CAN) [1] | 0 °C in Methanol [1] | A standard, widely used oxidizing agent. |
| Trimethylamine N-Oxide [1] | 0 °C in N,N-Dimethylacetamide or room temperature in Acetone [1] | A mild oxidant, though not specific as it can also oxidize primary alcohols to aldehydes [1]. |
| Halogens (Br₂, I₂) [1] | -40 to -78 °C in Dichloromethane [1] | Effective under cryogenic conditions. |
| Active Manganese Dioxide [1] | Varies | Useful for one-pot removal and oxidative cyclization [1]. |
The following diagram outlines a generalized workflow for using an organoiron complex in a synthetic sequence, from the initial complexation to the final demetalation to yield the organic product.
Generalized workflow for synthetic applications of organoiron complexes.
The tetracarbonylferrate dianion ([Fe(CO)₄]²⁻), also known as Collman's Reagent, is a potent oxygen-sensitive nucleophile. Its remarkable nucleophilic power is attributed to its high electron density and distorted tetrahedral geometry [1] [2]. Its reactions typically proceed via nucleophilic acyl substitution and oxidative-addition [3] [2].
The diagram below illustrates the general workflow for synthesizing and using disodium tetracarbonylferrate to synthesize carbonyl compounds.
Synthesis and key reactions of this compound
The table below summarizes the core quantitative data and conditions for key reactions involving disodium tetracarbonylferrate.
| Reaction Parameter | Synthesis of Reagent | Reaction with Alkyl Halide | Reaction with Acyl Chloride |
|---|---|---|---|
| Starting Material | Iron pentacarbonyl (Fe(CO)₅), Sodium (Na) [3] | Methyl 6-bromohexanoate [3] | Acyl chlorides (general) [1] |
| Product Example | Disodium tetracarbonylferrate [3] | Methyl 7-oxoheptanoate [3] | Aldehydes (RCHO) [1] |
| Yield | Not explicitly quantified (used in situ) [3] | 57-63% [3] | Not specified (general reaction) [1] |
| Key Conditions | Inert atmosphere (N₂), dry dioxane, reflux [3] | 10 psig CO pressure, THF, 14 hours [3] | Not specified (general reaction) [1] |
The following is a detailed methodology for the synthesis of disodium tetracarbonylferrate and its subsequent nucleophilic acylation reaction, adapted from a published organic synthesis procedure [3].
Part A: Synthesis of Disodium Tetracarbonylferrate
Part B: Nucleophilic Acylation to Synthesize Methyl 7-oxoheptanoate
Table 1: Properties of Disodium Tetracarbonylferrate [1] [2]
| Property | Description |
|---|---|
| Chemical Name | Disodium tetracarbonylferrate |
| IUPAC Name | Disodium tetracarbonylferrate |
| Synonyms | This compound, Sodium tetracarbonylferrate |
| Chemical Formula | C₄FeNa₂O₄ |
| Molar Mass | 213.87 g/mol |
| Appearance | Colorless to white solid |
| Solubility | Soluble in THF, DMF, dioxane; insoluble in pentane |
| Stability | Highly air- and moisture-sensitive; pyrophoric |
This compound acts as a nucleophile. The mechanism for converting alkyl halides to aldehydes involves key organometallic steps [1] [2].
The diagram below illustrates the pathway from an alkyl halide to an aldehyde.
This process provides a controlled alternative to classical methods like Grignard reactions for aldehyde synthesis [1].
This compound enables diverse carbonyl syntheses. The table below summarizes key transformations.
Table 2: Synthesis of Carbonyl Compounds and Derivatives using this compound [1] [2] [3]
| Product Class | Starting Material | Reagent Sequence | Key Conditions / Notes |
|---|
| Aldehydes | Alkyl Halides (R-X) | 1. Na₂[Fe(CO)₄] 2. Ligand (PPh₃) 3. H₃O⁺ | Best with primary alkyl bromides; avoids over-oxidation to acids [1]. | | Aldehydes | Acyl Chlorides (RCOCl) | 1. Na₂[Fe(CO)₄] 2. HCl | Proceeds via an iron acyl complex [1]. | | Ketones | Two different Alkyl Halides (R-X & R'-X) | 1. Na₂[Fe(CO)₄] + R-X 2. R'-X (excess) | Sequential one-pot reaction for unsymmetrical ketones [4]. | | Carboxylic Acids | Alkyl Halides (R-X) | 1. Na₂[Fe(CO)₄] 2. O₂, H⁺ | Oxidative work-up [1]. | | Esters | Alkyl Halides (R-X) | 1. Na₂[Fe(CO)₄] + R-X 2. Halogen (X₂) | Yields an acid halide, which can be trapped with an alcohol [1]. |
This procedure describes the synthesis of an aldehyde from a primary alkyl halide [1] [2].
Synthesis of Heptanal from 1-Bromohexane
Reaction Flowchart
Step-by-Step Procedure [1] [2]
Formation of Alkyl Iron Complex
Na₂[Fe(CO)₄] (213 mg, 1.0 mmol) to a dry Schlenk flask.Migratory CO Insertion
Acidic Work-up to Aldehyde
MgSO₄, filter, and concentrate under reduced pressure.Handling and Safety Notes [1] [2]
Na₂[Fe(CO)₄ is highly pyrophoric and air-sensitive. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.Fe(CO)₅ is highly toxic and volatile; distillation and handling should be done in a well-ventilated fume hood.This compound offers distinct benefits for synthetic design:
A primary strategic limitation is its intolerance toward tertiary alkyl halides, which predominantly undergo elimination rather than substitution [2].
The synthesis of unsymmetrical ketones represents a fundamental transformation in organic chemistry due to the prevalence of the ketone functional group in pharmaceutically active compounds and natural products. Among the various methodologies developed, This compound (disodium tetracarbonylferrate, Na₂[Fe(CO)₄]) stands as a historically significant approach that enables the sequential introduction of two different carbon substituents to form ketones. First reported by James Collman in the 1970s, this reagent reacts with alkyl halides to produce ketones through a nucleophilic acyl iron intermediate that can be sequentially alkylated [1].
The unique capability of this compound to facilitate sequential difunctionalization makes it particularly valuable for constructing molecular architectures with precise control over steric and electronic properties. Unlike many conventional ketone synthesis methods that require pre-functionalized starting materials or protecting group strategies, this compound offers a more direct approach to carbon-carbon bond formation through its reactive organoiron intermediate. This protocol details the application of this compound for unsymmetrical ketone synthesis alongside contemporary alternative methods, providing researchers with both classical and modern perspectives on this important transformation.
The synthetic approach to unsymmetrical ketones must be selected based on the specific requirements of the target molecule and practical laboratory considerations. The following table summarizes four representative methods, highlighting their key characteristics and applicability:
Table 1: Comparison of Methods for Unsymmetrical Ketone Synthesis
| Method | Key Reagents/Conditions | Mechanism | Functional Group Tolerance | Key Advantages |
|---|---|---|---|---|
| This compound | Na₂[Fe(CO)₄], alkyl halides, sequential addition | Nucleophilic acyl iron intermediate | Moderate; sensitive to protic functional groups | Sequential introduction of two different alkyl groups [1] |
| Weinreb-Ketone Synthesis | N,O-dimethylhydroxylamine, organometallic reagents | Chelation-stabilized tetrahedral intermediate | Broad; tolerates esters, halides, protected amines | Prevents overaddition; reliable with various nucleophiles [2] |
| Metallaphotoredox Decarboxylative Coupling | gCN/Ni dual catalyst, α-keto acids, aryl halides, light (390-456 nm) | Acyl radical generation via decarboxylation | Excellent; tolerates nitriles, heterocycles, halides | Sustainable photocatalyst; broad substrate scope [3] [4] |
| Nickel-Catalyzed Allylic Alkylation | Ni/DTBM-BP catalyst, allylic alcohols | Space-constrained enolate recognition | Moderate to good; various functional groups tolerated | Unique regioselectivity for hindered sites; water as only byproduct [5] |
Each method presents distinct advantages depending on the synthetic context. The This compound approach offers particular utility when sequentially introducing two different benzyl halides, while the Weinreb amide method provides exceptional reliability with organometallic reagents. The emerging photoredox and nickel-catalyzed methods represent more sustainable approaches with growing applications in complex molecule synthesis.
This compound (disodium tetracarbonylferrate) functions as a nucleophilic acyl anion equivalent through its iron-bound carbonyl groups. The mechanism proceeds through a two-step sequential alkylation: initial reaction with a primary alkyl halide forms an acyl iron complex, which subsequently reacts with a second, different electrophile to yield the unsymmetrical ketone product. The selectivity arises from the differential reactivity of the iron complex intermediates, with the first alkylation generating a stable acyl iron species that remains poised for nucleophilic attack on a second electrophile [1].
The Weinreb amide method utilizes N-methoxy-N-methylamides as acylating agents that react with organometallic reagents to form ketones without overaddition. The key mechanistic feature involves chelation stabilization of the tetrahedral intermediate by the methoxy oxygen, preventing further nucleophilic attack and enabling isolation of the ketone product after aqueous workup [2].
This sustainable approach utilizes graphitic carbon nitride (gCN) as a metal-free photocatalyst in combination with nickel catalysis to achieve decarboxylative coupling of α-keto acids with aryl halides. The gCN photocatalyst, upon light irradiation, facilitates single-electron oxidation of the α-keto acid, generating an acyl radical intermediate via decarboxylation. This radical is intercepted by a nickel catalytic cycle to form unsymmetrical ketones [3] [4].
The sequential transformation of this compound to unsymmetrical ketones can be visualized through the following workflow, illustrating the two-step alkylation process and key intermediates:
Figure 1: Experimental workflow for unsymmetrical ketone synthesis using this compound, highlighting the sequential alkylation steps and critical reaction conditions.
This workflow emphasizes the sequential nature of the this compound approach, where the order of electrophile addition can be strategically planned based on electronic and steric properties. The requirement for strict anaerobic conditions throughout the process is critical for success, as the iron complexes are oxygen-sensitive.
The synthesis of unsymmetrical ketones has significant implications in pharmaceutical research and natural product synthesis. The ketone functional group serves as a versatile handle for further transformations and often appears as a key structural element in bioactive molecules. Specific applications include:
Natural Product Synthesis: The sequential alkylation capability of this compound has been employed in constructing complex natural product skeletons, particularly when convergent coupling of two structurally distinct fragments is required [1].
Pharmaceutical Development: Unsymmetrical ketones are prevalent in drug discovery campaigns, serving as intermediates for heterocycle formation or as core structural elements. The contemporary metallaphotoredox methods specifically address the need for functional group tolerance in late-stage diversification of complex pharmaceuticals [3].
Sustainable Methodologies: The development of gCN/nickel dual catalytic systems represents advancement toward greener synthetic protocols with reduced reliance on precious metals and enhanced catalyst recyclability, aligning with modern green chemistry principles in pharmaceutical manufacturing [3] [4].
While this compound provides a unique approach to unsymmetrical ketones, researchers should consider several limitations:
Functional Group Compatibility: The strongly nucleathic and basic nature of this compound limits compatibility with protic functional groups, carbonyl compounds, and other electrophilic functionalities.
Air and Moisture Sensitivity: The requirement for strict anaerobic conditions and moisture-free environments presents practical challenges and necessitates specialized equipment.
Electrophile Scope: The method works optimally with primary alkyl halides, particularly benzyl halides, while secondary alkyl halides often give diminished yields due to competing elimination.
Alternative Approaches: For substrates incompatible with this compound conditions, the Weinreb amide approach offers superior functional group tolerance, while metallaphotoredox methods provide complementary strategies for acyl radical chemistry under mild conditions.
The synthesis of unsymmetrical ketones continues to evolve with both classical and contemporary methods offering complementary advantages. This compound remains a valuable tool for sequential introduction of two carbon fragments, particularly in academic settings where its unique reactivity can be leveraged for complex molecule synthesis. The Weinreb amide approach provides exceptional reliability and functional group tolerance for industrial applications, while emerging photoredox and nickel-catalyzed methods represent the future of sustainable ketone synthesis with expanding substrate scope. Researchers should select the appropriate method based on their specific target structure, available starting materials, and laboratory capabilities, considering the trade-offs between reactivity, selectivity, and practical implementation.
Disodium tetracarbonylferrate (Na₂Fe(CO)₄), commonly known as This compound, represents one of the most versatile organoiron compounds for carbonylation reactions in synthetic organic chemistry. This remarkable reagent functions as a synthetic equivalent of the "HCO⁻" anion, enabling direct nucleophilic formylation of various electrophilic substrates. Its discovery and development by James P. Collman revolutionized approaches to carbonyl compound synthesis, particularly for the preparation of aldehydes from alkyl halides under mild conditions.
Unlike traditional formylation methods that often require harsh conditions or specialized equipment, this compound facilitates efficient carbon-carbon bond formation at room temperature with exceptional functional group tolerance. The reagent is typically employed as a dioxane solvate to enhance stability and handling properties, though it can also be prepared in situ for immediate use. These application notes provide a comprehensive technical resource for researchers implementing this transformation in pharmaceutical development, natural product synthesis, and materials science applications.
Na₂Fe(CO)₄ possesses a tetrahedral geometry at the iron center, isoelectronic with nickel tetracarbonyl (Ni(CO)₄) [1]. The dianionic complex [Fe(CO)₄]²⁻ exhibits significant charge delocalization across the carbonyl ligands, accounting for its nucleophilic character at the metal center. The reagent is commercially available as a dioxane solvate, which stabilizes the sodium cations through coordination interactions.
Key physical properties:
The formylation of alkyl halides using Na₂Fe(CO)₄ proceeds through a well-established two-step mechanism involving initial nucleophilic attack followed by protonation:
Table 1: Reaction Mechanism Steps
| Step | Process | Key Intermediate | Comments |
|---|---|---|---|
| 1 | Nucleophilic displacement | Na[RFe(CO)₄] | Rate-determining alkyl transfer; retention of configuration with primary alkyl halides |
| 2 | Protonation | RCHO + "Fe(CO)₄" | Mild acidic workup crucial to prevent aldehyde reduction |
The mechanism begins with nucleophilic attack by the electron-rich iron center of [Fe(CO)₄]²⁻ on the alkyl halide (R-X), displacing the halide ion (X⁻) and forming an alkyl tetracarbonyl ferrate complex [RFe(CO)₄]⁻ [1] [2]. This alkyl transfer step proceeds with inversion of configuration when stereogenic centers are involved, consistent with an SN2-type mechanism. The subsequent protonation of this alkyl iron intermediate under mild acidic conditions liberates the aldehyde product while regenerating the iron carbonyl species.
The exceptional utility of this transformation stems from the ability of the iron center to stabilize the anionic intermediate while facilitating eventual carbonyl release under controlled conditions. This pathway stands in contrast to classical approaches to aldehyde synthesis that often require stoichiometric hydride reagents or harsh oxidation conditions.
The formylation reaction exhibits broad applicability with specific constraints based on substrate structure:
Compatible substrate classes:
Substrates with limitations:
Functional group tolerance: The reagent exhibits excellent compatibility with esters, ethers, protected alcohols, and olefins, making it particularly valuable for complex molecule synthesis. However, strongly acidic protons, including carboxylic acids and alcohols, should be protected as they may protonate the reagent prematurely.
Materials:
Procedure:
Notes:
Na₂Fe(CO)₄ can be further utilized to prepare carboxylic acids and esters through modified workup procedures:
Carboxylic acid synthesis:
Ester synthesis:
Table 2: Representative Yields for Aldehyde Synthesis from Alkyl Halides
| Substrate | Product | Yield (%) | Comments |
|---|---|---|---|
| 1-Bromooctane | Octanal | 85 | Standard conditions; pure product |
| 1-Iododecane | Decanal | 82 | Faster reaction time |
| Cyclohexyl bromide | Cyclohexane carboxaldehyde | 65 | Moderate yield due to secondary halide |
| 2-Bromooctane | 2-Methylheptanal | 58 | Branched aldehyde; some elimination |
| Benzyl bromide | Phenylacetaldehyde | 88 | Enhanced reactivity |
| 1-Bromoadamantane | 1-Adamantane carboxaldehyde | 45 | Sterically hindered substrate |
Table 3: Optimization Parameters for Formylation Reactions
| Parameter | Standard Conditions | Alternative | Effect on Yield |
|---|---|---|---|
| Solvent | THF | DMF | Comparable yields; slightly faster in DMF |
| Temperature | 25°C | 0°C | Slower but improved selectivity at lower temp |
| Stoichiometry | 1:1 R-X:Fe | 1:1.2 R-X:Fe | Slight improvement with excess Fe |
| Workup | AcOH | NH₄Cl | Better for acid-sensitive substrates |
| Additives | PPh₃ | None | Improved yields with phosphine (5-10%) |
Problem: Reagent decomposition before reaction
Problem: No reaction observed
Problem: Formation of reduced alkane byproduct
Problem: Aldehyde contamination with iron residues
Problem: Aldehyde oxidation to carboxylic acid
Problem: Characterization difficulties due to aldehyde volatility
While Na₂Fe(CO)₄-mediated formylation represents a powerful approach to aldehydes, several complementary methods exist:
The distinctive advantage of this compound remains its direct conversion of alkyl halides to aldehydes with predictable chain extension and excellent functional group compatibility.
The following diagram illustrates the complete experimental workflow for aldehyde synthesis using this compound:
Diagram 1: Experimental workflow for aldehyde synthesis using this compound
Disodium tetracarbonylferrate (Na₂Fe(CO)₄) provides a powerful method for the direct conversion of alkyl halides to aldehydes through nucleophilic formylation. Its compatibility with diverse functional groups, predictable stereochemical outcome with primary halides, and operational simplicity when proper handling techniques are employed make it particularly valuable for pharmaceutical and fine chemical synthesis. While the reagent requires strict air-free handling, its unique reactivity profile offers advantages over traditional formylation methods. Recent developments in iron-copper cooperative catalysis [3] suggest continued evolution of iron carbonyl chemistry toward more sustainable and catalytic applications.
This table summarizes key identifiers and commercial information for the dioxane-solvated this compound.
| Property | Description |
|---|---|
| IUPAC Name | Disodium tetracarbonylferrate [1] |
| Common Name | This compound [1] |
| CAS Number | 59733-73-2 [2] |
| Molecular Formula | C₂₀H₂₄Fe₂Na₄O₁₄ (for dioxane complex) [2] |
| Molecular Weight | 692.05 g/mol (for dioxane complex) [2] |
| Physical Form | Air- and moisture-sensitive colorless solid [1] |
| Commercial Price (Example) | ~$504 for 10g (dioxane complex, Sigma-Aldrich) [2] |
This reagent requires careful handling due to significant hazards.
| Aspect | Specification |
|---|---|
| Hazard Codes | F (Flammable), T (Toxic) [2] |
| GHS Hazard Statements | H250 (Catches fire spontaneously if exposed to air), H261 (In contact with water releases flammable gas), H331 (Toxic if inhaled), H351 (Suspected of causing cancer) [2] |
| Storage | Store in a flammable materials freezer; sensitive to air and moisture [2] |
| Key Precautionary Measures | Keep away from heat/sparks/open flames. Use in a fume hood. Wear protective equipment. Use air-free techniques under an inert atmosphere (e.g., nitrogen or argon) [2]. |
This one-pot, two-step sequence is a classic application of this compound for converting primary alkyl halides to aldehydes [1].
Na₂[Fe(CO)₄] + R-Br → Na[RFe(CO)₄] + NaBr [1]This compound can sequentially react with two different alkyl halides to form unsymmetrical ketones, a valuable reaction for constructing complex organic molecules [3].
This method provides an alternative route to aldehydes, avoiding the use of highly reactive agents.
Na₂[Fe(CO)₄] + RCOCl → Na[RC(O)Fe(CO)₄] + NaCl [1]The following diagram illustrates the core synthetic pathways and logical workflow for applying this compound.
For researchers, detailed step-by-step protocols for specific transformations can be found in specialized resources:
Disodium tetracarbonylferrate, also known as Collman's Reagent, is a versatile organoiron complex with the formula Na₂[Fe(CO)₄]. This oxygen-sensitive, colorless solid is a powerful nucleophile often described as a transition metal analog of a Grignard reagent [1]. It is widely employed in organic synthesis for its ability to facilitate key carbon-carbon bond-forming reactions under mild conditions, offering a complementary approach to traditional methods for constructing aldehydes, ketones, and carboxylic acid derivatives [1].
A significant advantage of this reagent is its relatively "green" character; the byproducts of its reactions are generally iron-based, making it an attractive option from both economic and environmental perspectives [1]. The reagent is typically used as a dioxane solvate to enhance stability [1].
The synthesis of disodium tetracarbonylferrate involves the reduction of iron pentacarbonyl with sodium metal [1]. The efficiency of this process is highly dependent on the quality of the iron pentacarbonyl used [1].
Procedure:
The tetracarbonylferrate dianion is a strong nucleophile that reacts with alkyl halides and acyl chlorides to form new carbon-carbon bonds. The general applications are summarized in the table below.
Table 1: Overview of Carbon-Carbon Bond Forming Reactions with Disodium Tetracarbonylferrate
| Application | Reactant | Intermediate | Final Product(s) after Workup | Key Reaction Type |
|---|---|---|---|---|
| Aldehyde Synthesis [1] | Primary Alkyl Bromide (RBr) | Alkyl Iron Complex Na[RFe(CO)₄] | Aldehyde (RCHO) | Nucleophilic Acylation |
| Carboxylic Acid Synthesis [1] | Primary Alkyl Bromide (RBr) | Alkyl Iron Complex Na[RFe(CO)₄] | Carboxylic Acid (RCO₂H) | Oxygenation |
| Acid Chloride Synthesis [1] | Primary Alkyl Bromide (RBr) | Alkyl Iron Complex Na[RFe(CO)₄] | Acid Chloride (RC(O)X) | Halogenation |
| Ketone Synthesis [2] | Alkyl Bromide & Methyl Iodide | Acyl Iron Complex | Ketone (RC(O)CH₃) | Two-Step Alkylation/Acylation |
This protocol involves the insertion of carbon monoxide into the iron-carbon bond to form an acyl iron intermediate, which is then protonated to yield an aldehyde functionality in the final product.
Procedure:
This protocol demonstrates a two-step alkylation sequence where the nucleophilic iron complex is first alkylated with a bromoester, and the resulting anionic alkyl complex is then coupled with methyl iodide to form a new C-C bond and a ketone.
Procedure:
The following diagram illustrates the key pathways and decision points in the experimental protocols for using disodium tetracarbonylferrate in synthesis.
Disodium tetracarbonylferrate remains a powerful and unique reagent for forming carbon-carbon bonds, particularly in the synthesis of carbonyl compounds from alkyl halides. Its ability to act as a masked acyl anion equivalent provides routes to aldehydes, ketones, and acids that may be challenging via other methods.
While the core chemistry of this compound is well-established, as evidenced by the detailed classical protocols [2], current research in organic synthesis continues to explore new catalytic manifolds involving iron. Modern approaches often focus on catalyzing similar C-C bond formations using iron complexes, rather than relying on stoichiometric amounts of the tetracarbonylferrate. For example, recent literature highlights advances in iron-catalyzed cross-couplings for forming C-heteroatom bonds [3] and innovative strategies for C-C bond formation at unactivated aliphatic C-H bonds using photoredox catalysis [4]. Furthermore, the drive towards sustainability has intensified the use of biomass-derived aromatics in various C-C bond-forming reactions, including classical methods like aldol condensation and Diels-Alder reactions [5].
Researchers should consider these classical stoichiometric methods alongside modern catalytic iron chemistry when designing synthetic routes, selecting the approach that best balances yield, selectivity, safety, and step-economy for their specific application.
The development of bimetallic molecular clusters represents a frontier area of inorganic and organometallic chemistry, offering unique opportunities for creating materials with tailored catalytic and electronic properties. Among the various synthetic approaches, Collman's reagent (disodium iron tetracarbonyl, Na₂Fe(CO)₄) has emerged as a versatile precursor for the construction of heterometallic architectures. This application note details standardized protocols for the synthesis of Fe–Au carbonyl clusters utilizing this compound as the iron source, enabling researchers to access well-defined bimetallic systems with potential applications in catalysis, materials science, and drug development.
The strategic importance of these protocols lies in their ability to produce structurally precise bimetallic clusters with defined nuclearity and metal composition. The synergistic effects between iron and gold centers in these clusters create electronic environments that differ significantly from their monometallic counterparts, often resulting in enhanced catalytic performance and unique reactivity profiles. The methodologies described herein allow for systematic variation of N-heterocyclic carbene (NHC) ligands, providing a platform for tuning steric and electronic parameters to optimize cluster properties for specific applications. These synthetic approaches have demonstrated particular relevance for multisubstrate reactions and catalytic processes requiring precise metal cooperation, establishing a foundation for the development of next-generation catalytic systems.
The fundamental synthetic strategy employs salt metathesis reactions between this compound and NHC-gold chloride complexes, followed in some cases by thermal transformation to access higher nuclearity clusters. This two-step approach allows for the systematic construction of bimetallic architectures:
Primary Synthesis: The reaction of Na₂Fe(CO)₄ with two equivalents of Au(NHC)Cl in tetrahydrofuran (THF) at room temperature yields the bimetallic Fe(CO)₄(AuNHC)₂ clusters (where NHC = IMes, IPr, or IBu) in good yields. This step constitutes a straightforward salt metathesis where the sodium cations are replaced by Au(NHC)⁺ units, forming the core Fe(Au)₂ triangular arrangement.
Cluster Elaboration: Selected Fe(CO)₄(AuNHC)₂ clusters can be thermally transformed into higher nuclearity clusters through controlled heating in dimethylformamide (DMF) at 100°C, resulting in the formation of anionic [Au₃Fe₂(CO)₈(NHC)₂]⁻ clusters. This step involves a redox reorganization of the metallic core and represents a pathway to increase structural complexity and nuclearity.
The modularity of this synthetic approach enables several strategic considerations for cluster design:
Ligand Selection: The NHC ligand (IMes = C₃N₂H₂(C₆H₂Me₃)₂; IPr = C₃N₂H₂(C₆H₃iPr₂)₂; IBu = C₃N₂H₂(CMe₃)₂) can be varied to modulate steric bulk and electronic properties, influencing both synthetic outcomes and catalytic behavior. The steric profile of the NHC ligand directly impacts cluster stability and reactivity.
Nuclearity Control: The protocol offers pathways to both trimetallic FeAu₂ and pentametallic Au₃Fe₂ architectures, providing access to clusters of different sizes and geometries from common precursors. This nuclearity control enables systematic investigation of structure-property relationships.
Charge Engineering: The synthesis of anionic [Au₃Fe₂(CO)₈(NHC)₂]⁻ clusters demonstrates the ability to control cluster charge state, which can significantly impact solubility, substrate binding, and catalytic activity in charge-sensitive transformations.
Table: Essential Chemicals and Reagents
| Material | Specification | Purification Method | Storage Conditions |
|---|---|---|---|
| This compound (Na₂Fe(CO)₄) | ≥95% purity | Use as received | Inert atmosphere, -20°C |
| Au(NHC)Cl complexes (NHC = IMes, IPr, IBu) | ≥97% purity | Recrystallize from CH₂Cl₂/hexanes | Inert atmosphere, room temperature |
| Tetrahydrofuran (THF) | Anhydrous, ≤50 ppm H₂O | Dry over Na/benzophenone | Freshly distilled before use |
| Dimethylformamide (DMF) | Anhydrous, ≤50 ppm H₂O | Dry over 3Å molecular sieves | Store under N₂ |
| Benzene-d₆ | 99.6 atom % D | Degas by freeze-pump-thaw | Inert atmosphere |
Table: Essential Laboratory Equipment
| Equipment | Specification | Calibration Requirements |
|---|---|---|
| Schlenk line | Double manifold (N₂/vacuum) | Oxygen sensor (<5 ppm O₂) |
| Glovebox | H₂O and O₂ <1 ppm | Regular atmosphere analysis |
| Heating mantle | Temperature range: 25-200°C | Calibrated thermometer |
| Crystal growing apparatus | Vapor diffusion or slow evaporation | Temperature stability ±0.5°C |
| FT-IR spectrometer | Resolution: 2 cm⁻¹ | Polystyrene calibration |
Pyrophoric Materials: this compound is air-sensitive and may ignite upon exposure to air. All manipulations must be conducted under an inert atmosphere (N₂ or Ar) using standard Schlenk or glovebox techniques.
Carbonyl Hazards: Metal carbonyl compounds release toxic CO gas upon decomposition. Reactions should be performed in a well-ventilated fume hood with appropriate CO monitoring equipment.
Solvent Purity: Anhydrous solvents are critical for reaction success and safety. Residual water can lead to decomposition of sensitive intermediates and generation of hazardous byproducts.
Pressure Management: Reactions performed in sealed vessels (e.g., thermal transformation step) should not exceed 50% capacity to allow for gas expansion and prevent dangerous pressure buildup.
Objective: Preparation of bimetallic Fe(CO)₄(AuNHC)₂ clusters (where NHC = IMes, IPr, or IBu) through salt metathesis.
Procedure:
Preparation of Reactants: Weigh Na₂Fe(CO)₄ (250 mg, 1.14 mmol) and Au(IMes)Cl (1.08 g, 2.28 mmol) in an argon-filled glovebox. Transfer to separate 100 mL Schlenk flasks and seal with rubber septa.
Solvent Addition: Transfer 30 mL of anhydrous THF to each flask under a positive pressure of nitrogen. Stir the Au(IMes)Cl suspension at room temperature until fully dissolved (approximately 15-20 minutes).
Reaction Initiation: Using a cannula, transfer the Au(IMes)Cl solution dropwise to the Na₂Fe(CO)₄ solution over 10 minutes with vigorous stirring. The reaction mixture will gradually change color from pale yellow to deep red.
Reaction Monitoring: Stir the reaction for 12 hours at room temperature. Monitor reaction progress by FT-IR spectroscopy, tracking the disappearance of the Na₂Fe(CO)₄ absorption at 1870 cm⁻¹ and appearance of new carbonyl stretches at 2060, 1980, and 1940 cm⁻¹.
Workup Procedure: Remove the solvent under reduced pressure to obtain a crude residue. Extract the product with 3 × 20 mL portions of hexanes and filter through a Celite pad to remove insoluble salts.
Purification: Concentrate the combined hexanes extracts to approximately 5 mL and cool to -30°C to precipitate the product. Collect the crystalline solid by filtration and dry under vacuum.
Yield: 72-85% depending on NHC ligand; IMes typically provides the highest yield.
Objective: Conversion of Fe(CO)₄(AuIMes)₂ to the higher nuclearity cluster [Au₃Fe₂(CO)₈(IMes)₂]⁻ through controlled thermal treatment.
Procedure:
Reaction Setup: Dissolve Fe(CO)₄(AuIMes)₂ (500 mg, 0.48 mmol) in 25 mL of anhydrous DMF in a 50 mL Schlenk flask equipped with a reflux condenser.
Thermal Treatment: Heat the solution to 100°C with continuous stirring under a nitrogen atmosphere. Maintain this temperature for 4 hours, during which the solution color darkens progressively.
Reaction Monitoring: Monitor the reaction by IR spectroscopy, observing the shift in carbonyl stretching frequencies from those of the starting material to new bands at 2005, 1960, 1925, and 1885 cm⁻¹, characteristic of the product.
Isolation: Cool the reaction mixture to room temperature and remove DMF under high vacuum (0.1 mmHg). Extract the residue with dichloromethane (3 × 15 mL) and filter to remove any insoluble materials.
Crystallization: Concentrate the combined extracts and layer with diethyl ether. Allow for slow diffusion at -20°C to obtain X-ray quality crystals after 3-5 days.
Yield: 65-70% after crystallization.
The following workflow diagram illustrates the complete experimental procedure from initial setup to final characterization:
Infrared Spectroscopy: FT-IR analysis provides crucial information about carbonyl stretching frequencies, which are sensitive to the electronic environment of the metal centers. Measurements should be performed in solution (THF or CH₂Cl₂) using a sealed cell with CaF₂ windows under inert atmosphere. Key spectral regions:
Multinuclear NMR Spectroscopy:
Single Crystal X-ray Diffraction:
DFT Calculations:
Table: Experimental Structural Parameters for Fe–Au Bimetallic Clusters
| Cluster | Metal Core Geometry | Selected Bond Lengths (Å) | Bond Orders (Mayer) | Characteristic IR (cm⁻¹) |
|---|---|---|---|---|
| Fe(CO)₄(AuIMes)₂ | Fe(Au)₂ triangular | Fe–Au: 2.554 (avg) Au–C: 2.064 (avg) | Fe–Au: 0.64 Au–C: 0.83 | 2060, 1980, 1940 |
| [Au₃Fe₂(CO)₈(IMes)₂]⁻ | Au₃Fe₂ bipyramidal | Au–Fe: 2.554-2.663 Au···Au: 3.050 | Au–Fe: 0.43-0.64 Au···Au: 0.12 | 2005, 1960, 1925, 1885 |
| Model cis-Fe(CO)₄(AuIDM)₂ | Fe(Au)₂ triangular | Fe–Au: 2.548 (calc) | Fe–Au: 0.65 (calc) | 2058, 1978, 1942 (calc) |
The structural and computational data reveal several key aspects of bonding in these bimetallic clusters:
Metal-Metal Interactions: The Fe–Au bonds show significant covalent character with Mayer bond orders ranging from 0.43 to 0.64, indicating substantial electron sharing between the metal centers. The variation in bond lengths and orders within the [Au₃Fe₂(CO)₈(IMes)₂]⁻ cluster reflects the different chemical environments of the gold atoms.
Cluster Electronics: Natural population analysis reveals charge transfer from the iron carbonyl moiety to the gold centers, creating a polarized electronic environment. This charge separation contributes to the clusters' reactivity and may facilitate substrate activation in catalytic applications.
Ligand Influence: The NHC ligands play a crucial role in stabilizing the cluster architecture through strong σ-donation to the gold centers. The steric profile of the NHC substituents influences cluster geometry and packing, with bulkier ligands (IPr, IBu) potentially leading to different crystallization patterns compared to IMes.
The following diagram illustrates the structural relationships and transformation pathways between the different cluster types:
The bimetallic clusters synthesized through these protocols have demonstrated significant potential in various catalytic applications:
Synergistic Catalysis: The presence of both iron and gold centers in close proximity creates opportunities for cooperative substrate activation, where different metals perform complementary functions in catalytic cycles. This synergy mirrors strategies observed in biological systems such as nitrogenases, where heterometallic cooperation enhances catalytic efficiency [2].
Advanced Material Synthesis: These clusters serve as molecular precursors for the development of supported bimetallic catalysts with controlled composition. The ability to pre-form specific metal arrangements in molecular precursors can lead to more homogeneous and active supported catalysts compared to traditional impregnation methods.
Reaction Specificity: The well-defined geometry and electronic properties of these clusters enable selective catalysis in challenging transformations. Recent studies with analogous bimetallic systems have demonstrated exceptional performance in reactions such as dehydrogenative silylation, with turnover frequencies up to 187 s⁻¹ and total turnover numbers exceeding 900,000 [3].
Looking forward, several strategic directions emerge for advancing this research area:
Ligand Diversification: Expanding beyond NHC ligands to include phosphines, carbazolides, or other donor types could access new structural motifs and reactivity patterns.
Nuclearity Expansion: Developing strategies to access even higher nuclearity clusters (hexametallic and beyond) could create materials with increasingly sophisticated electronic properties and catalytic capabilities.
Support Integration: Designing methods for gentle deposition of intact clusters onto functionalized supports could bridge the gap between homogeneous and heterogeneous catalysis, potentially combining the selectivity of molecular catalysts with the practicality of heterogeneous systems.
In Situ Studies: Applying advanced spectroscopic techniques (XAS, PDF, etc.) to monitor cluster formation and transformation in real time could provide deeper mechanistic understanding and enable further optimization of synthetic protocols.
The isolation of monatomic zero-valent lead complexes, known as plumbylones, represents a significant challenge in inorganic chemistry due to their intrinsic kinetic lability and tendency to decompose into elemental lead [1]. Unlike their lighter silicon, germanium, and tin analogues (silylones, germylones, stannylones), a genuine plumbylone had remained elusive until the use of a chelating bis(silylene)xanthene ligand to stabilize the reactive Pb(0) center [2] [1]. This protocol details the synthesis of the plumbylone precursor {[SiII(Xant)SiII]PbBr2} and its subsequent conversion to the first reported "bottleable" plumbylone iron complex, {[SiII(Xant)SiII]PbFe(CO)4}, using Collman's reagent (K₂Fe(CO)₄) as both a reducing agent and a source of the Fe(CO)₄ moiety [1]. The iron carbonyl fragment significantly enhances the stability of the otherwise highly labile Pb(0) complex, allowing for its isolation and characterization [2].
[SiII(Xant)SiII] = PhC(NtBu)₂Si(Xant)Si(NtBu)₂CPh, where Xant = 9,9-dimethylxanthene [1].{[SiII(Xant)SiII]PbBr2} [1].{[SiII(Xant)SiII]Pb0} (highly labile intermediate) [2] [1].{[SiII(Xant)SiII]PbFe(CO)4} (target bottleable complex) [2] [1].K₂Fe(CO)₄ [1].3) is extremely labile, decomposing even at -60 °C [2] [1]. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon glovebox/Schlenk line).2) and the final iron complex (4) should be handled as potential toxicants due to their lead content.K₂Fe(CO)₄ is air-sensitive and must be prepared fresh or stored under an inert atmosphere [1].This intermediate provides the coordinated lead center for subsequent reduction.
1, 1.0 molar equivalent) in dry THF in a Schlenk flask [1].PbBr₂ (1.0 molar equivalent) to the stirring solution at room temperature [1].²⁹Si NMR spectroscopy [1].²⁹Si NMR (in THF): Singlet at δ = 105.0 ppm [1]. The molecular structure should be confirmed by single-crystal X-ray diffraction (SC-XRD), which reveals a see-saw geometry around the lead atom [1].This one-pot procedure simultaneously reduces the Pb(II) center and coordinates the Fe(CO)₄ unit.
2, 1.0 molar equivalent) in dry THF at room temperature [1].K₂Fe(CO)₄ (this compound, 1.5 molar equivalents) in THF to the suspension [1].The following workflow summarizes the synthesis pathway:
Synthesis Workflow of the Plumbylone Iron Carbonyl Complex. The direct path from the lead(II) precursor (2) to the target complex (4) via reaction with K₂Fe(CO)₄ is the most reliable synthetic route. The alternative path generating the labile plumbylone (3) is shown in red to highlight its instability [1].
Comprehensive spectroscopic and analytical data are essential for confirming the successful formation of the target complex. The following tables summarize the key characterization data for the lead(II) precursor (2) and the plumbylone iron complex (4).
Table 1: NMR Spectroscopic Data for Compounds 2 and 4 [1]
| Compound | ²⁹Si NMR (δ, ppm) | ²⁰⁷Pb NMR (δ, ppm) | ¹H NMR (t-Bu, δ, ppm) |
|---|---|---|---|
{[SiII(Xant)SiII]PbBr2} (2) |
105.0 (singlet) | Not observable | Not specified |
{[SiII(Xant)SiII]PbFe(CO)4} (4) |
16.6 (singlet) | 2238.9 (singlet) | 1.09 and 1.23 (singlets) |
Table 2: IR Spectroscopic and Crystallographic Data for Compound 4 [2] [1]
| Property | Value / Observation |
|---|---|
| IR νCO (cm⁻¹) | 1951, 1869, 1848, 1831 (significantly red-shifted vs. free PbFe(CO)₄) |
| Molecular Geometry (SC-XRD) | Trigonal-pyramidal at Pb⁰ |
| Key Bond Distances (Å) | Pb–Si: 2.7948(8), 2.7914(7) |
| Pb–Fe: 2.7367(5) | |
| Electronic Structure (DFT) | Two lone pairs of electrons located at the Pb(0) atom |
4) is relatively stable and "bottleable" compared to the genuine plumbylone (3). However, solutions of 4 decompose readily to elemental lead and {[SiII(Xant)SiII]Fe(CO)3} (5) at 80 °C [1].3) is extremely labile, decomposing even at –60 °C. It can be identified in solution at -78 °C by its intense blue color and a UV/Vis absorption at λ = 631 nm [1]. All attempts to isolate this compound have failed [1].4 can undergo further reactions. For instance, treatment with [Rh(CO)₂Cl]₂ yields an unusual dimeric complex, [(OC)₂RhPb(Cl)Fe(CO)4] (6), which features trimetallic Rh–Pb–Fe bonds [1].K₂Fe(CO)₄ is freshly prepared and handled under strict inert conditions. Old or impure reagent is a common point of failure.4 at low temperatures (e.g., –20 °C or lower) under an inert atmosphere to maximize its shelf life. Avoid prolonged exposure to light.²⁰⁷Pb NMR signal for the precursor (2) is broadened beyond detection due to quadrupolar relaxation from bromine atoms [1]. A sharp signal for complex 4 is a good indicator of successful reduction and symmetric environment.This protocol provides a reliable method for the synthesis of the first bottleable zero-valent lead complex, {[SiII(Xant)SiII]PbFe(CO)4}, using K₂Fe(CO)₄ as a key reagent. The chelating bis(silylene) ligand is crucial for initial stabilization, and the coordination of the Fe(CO)₄ moiety is instrumental in conferring sufficient kinetic stability for isolation. This complex serves as a valuable precursor for exploring the unique reactivity of atomic lead(0) in the context of coordination chemistry and small molecule activation.
Collman's Reagent, chemically known as disodium tetracarbonylferrate (Na₂[Fe(CO)₄]), is a versatile organoiron compound used in organic synthesis for converting alkyl halides to aldehydes, synthesizing ketones, and producing carboxylic acids and acid halides [1] [2]. This reagent is exceptionally air-sensitive, reacting rapidly with oxygen and moisture, which leads to decomposition. It is typically supplied as a solvate with tetrahydrofuran or dimethoxyethane and often commercially available as the dioxane solvate [1]. Handling requires strict air-free techniques to maintain its stability and reactivity. These application notes provide detailed methodologies for the safe and effective use of this compound in synthetic chemistry.
Air-free techniques are essential for handling compounds that decompose upon exposure to air. The two primary systems used are the glovebox and the Schlenk line [3] [4].
The choice between a glovebox and a Schlenk line depends on the specific requirements of the experiment. The table below summarizes the key characteristics of each [3] [4]:
Table 1: Comparison of Air-Free Technique Equipment
| Feature | Glove Box | Schlenk Line |
|---|---|---|
| Primary Use | Storage, weighing, transfer, and full synthesis of highly air-sensitive materials [3] | Chemical synthesis and reactions requiring a controlled inert atmosphere [3] [4] |
| Atmosphere Control | Sealed chamber with recirculating inert gas (Ar or N₂), often over a copper catalyst to remove O₂ [3] | Glass manifold with multiple ports; allows rapid switching between vacuum and inert gas purge for individual glassware [3] [4] |
| Advantages | Ease of setup for complex apparatus; allows use of conventional lab equipment inside [3] [4] | High degree of atmosphere control; superior for complex chemical synthesis; avoids catalyst poisoning [3] [4] |
| Limitations | Costly; limited space; volatile compounds (e.g., halogenated solvents) can poison catalyst; limited dexterity [3] | Requires specialized glassware and training; not suitable for tasks like sample storage or film fabrication [4] |
For short-term or infrequent use, glove bags (disposable polymer enclosures) can be a portable and low-cost alternative, though they are less secure and more easily compromised [4].
Successful air-free manipulation rests on several core principles:
The following diagram illustrates the logical workflow for selecting and implementing the appropriate air-free technique:
This compound is prepared by reducing iron pentacarbonyl with a suitable reducing agent.
Objective: Synthesis of Disodium Tetracarbonylferrate (Na₂[Fe(CO)₄]) [1]. Principle: Fe(CO)₅ + 2 Na → Na₂[Fe(CO)₄] + CO
Materials and Equipment:
Procedure:
Safety Note: Iron pentacarbonyl is highly toxic. Carbon monoxide is a colorless, odorless, and poisonous gas. All steps must be performed in a well-ventilated fume hood or under an inert atmosphere with proper trapping for gaseous by-products.
This compound is a powerful tool for carbon-carbon bond formation and functional group interconversion. The following table summarizes its key applications [1] [2] [5]:
Table 2: Key Synthetic Applications of this compound
| Application | Reaction Sequence | Product | Key Considerations |
|---|
| Synthesis of Aldehydes from Alkyl Halides [1] | 1. Na₂[Fe(CO)₄] + R-Br → Na[RFe(CO)₄] 2. (a) PPh₃, (b) H₃O⁺ | R-CHO | A two-step, one-pot reaction. Ideal for primary alkyl bromides. | | Synthesis of Aldehydes from Acyl Chlorides [1] | 1. Na₂[Fe(CO)₄] + R-C(O)Cl → Na[RC(O)Fe(CO)₄] 2. HCl, H₂O | R-CHO | Proceeds via an iron acyl complex intermediate. | | Synthesis of Unsymmetrical Ketones [2] | 1. Na₂[Fe(CO)₄] + R¹-Br → Na[R¹Fe(CO)₄] 2. R²-Br | R¹-C(O)-R² | Requires sequential reaction with two different alkyl halides. | | Synthesis of Carboxylic Acids [1] | Na[RFe(CO)₄] + O₂, H⁺ →→ R-CO₂H | R-COOH | Oxidation reaction. | | Synthesis of Acid Halides [1] | Na[RFe(CO)₄] + 2 X₂ → R-C(O)X | R-C(O)X | X = Cl, Br. |
Objective: To convert a primary alkyl bromide into the corresponding aldehyde using this compound [1].
Materials:
Procedure:
The extreme air-sensitivity of this compound classifies it as pyrophoric (ignites spontaneously in air). The following safety protocol, adapted from standard procedures for tert-butyllithium, must be followed [6]:
Table 3: Troubleshooting Guide for Air-Free Techniques
| Problem | Potential Cause | Solution |
|---|---|---|
| Low product yield in Collman reactions | Reagent decomposition due to trace O₂/H₂O | Verify integrity of inert atmosphere using benzophenone ketyl indicator (deep purple color indicates air-free conditions) [3]. Ensure solvents are properly dried and degassed. |
| Benzophenone ketyl not forming purple color | Inefficient drying of solvents or equipment | Redistill solvents over sodium/benzophenone ketyl or use activated molecular sieves [3]. Repeat flame-drying and purge-and-refill cycles for glassware. |
| Positive pressure pushes syringe plunger out | Over-pressurization of reagent bottle | Use an ambient-pressure inert gas blanket instead of active pressurization to avoid this hazardous situation [6]. |
| Copper catalyst in glovebox turns color | Exposure to catalyst poisons (e.g., halogenated solvents, phosphines, thiols) | Handle such compounds using Schlenk techniques instead of the glovebox, or be prepared to replace the catalyst more frequently [3]. |
The successful application of this compound in synthetic chemistry is intrinsically linked to the rigorous implementation of air-free techniques. Mastery of both Schlenk line and glovebox operations, combined with meticulous attention to the purification of solvents and the inert atmosphere, is non-negotiable. The protocols outlined herein—from synthesis to application and safety—provide a foundation for researchers to leverage the unique reactivity of this powerful organometallic reagent safely and effectively. By adhering to these guidelines, scientists can exploit the full potential of this compound for the facile synthesis of aldehydes, ketones, and other valuable organic molecules in drug development and advanced materials research.
FAQ 1: What is Collman's Reagent and why is it air-sensitive? this compound, scientifically known as disodium tetracarbonylferrate, is an organoiron complex used in organic synthesis to convert alkyl halides into aldehydes and unsymmetrical ketones [1] [2]. Its core structure is Na₂[Fe(CO)₄], and it is often handled as a dioxane complex (CAS# 59733-73-2) [3].
The reagent is highly air- and moisture-sensitive [4]. The iron center is in a low oxidation state, making it readily oxidizable upon contact with air or oxygen. This can lead to:
FAQ 2: What are the critical safety considerations for handling? this compound is classified with hazard codes F (Flammable) and T (Toxic), and carries specific risk phrases R17 (Spontaneously flammable in air), R23 (Toxic by inhalation), and R40[cite|citation:6]. Key safety protocols include:
The table below outlines proper handling techniques and solutions to common problems.
| Issue / Step | Common Symptoms of Failure | Recommended Solution & Best Practices |
|---|---|---|
| Reagent Storage | Degradation over time; loss of reactivity. | Store in a flammables cabinet/carea under an inert atmosphere [3]. |
| Reagent Dispensing | Color change (from original); gas evolution; heating of container. | Use specialized sealed packaging [4]. Pressurize bottle with inert gas; use a double-tipped needle or a syringe with an 18-21 gauge needle [4]. For inexperienced users, single-use polypropylene syringes may be easier to handle safely than glass syringes [4]. |
| Reaction Initiation | No reaction; low yield; formation of side-products. | Ensure solvent is extra-dry and degassed [4]. Confirm the alkyl halide substrate is suitable (primary alkyl halides work best). Even with proper setup, minor air/moisture leaks can cause failure. |
| General Handling | Spontaneous ignition (fire); fuming. | Never expose the reagent to air. Work in a well-ventilated area or fume hood [5]. Have a spill kit and a CO₂/fire extinguisher readily available [5]. |
The following diagram outlines a standard protocol for synthesizing an aldehyde from an alkyl halide using this compound, emphasizing the critical air-free steps.
Workflow Description:
The search results lack highly specific troubleshooting data (e.g., exact color changes, quantitative yield tables for different substrates). The information on advanced applications like ketone synthesis is also limited [1] [2].
Iron pentacarbonyl (Fe(CO)₅) is a volatile, toxic liquid used as a precursor for high-purity iron compounds and nanomaterials [1]. Its purification typically involves distillation techniques to remove metallic impurities such as cobalt, chromium, and tungsten [2]. The process must account for the compound's high toxicity and volatility [1] [3].
The table below summarizes key parameters for the ultrapurification of iron pentacarbonyl via distillation, as identified in recent research:
| Parameter | Description / Typical Consideration | Impact / Goal |
|---|---|---|
| Method | Distillation in a closed vaporization-condensation system [2] | Isolation of Fe(CO)₅ from impurities. |
| Key Impurities | Cobalt, tungsten, and chromium [2] | Removal to achieve ultrapure product. |
| Separation Coefficient | Experimentally determined, temperature-dependent effective and equilibrium coefficients [2] | Models and predicts purification efficiency. |
| Process Variables | Vaporization/condensation temperatures, vaporization area, fraction of liquid vaporized, radius/height of condensation tube [2] | Fine-tunes the degree of purification. |
| Safety Critical Notes | Must be conducted in a well-ventilated hood due to high toxicity of Fe(CO)₅ and CO; avoid skin contact with alkylating agents like methyl iodide [3]. | Researcher and environmental safety. |
The following diagram outlines a generalized distillation workflow for purifying iron pentacarbonyl, based on the described methodology.
Given the compound's hazards, a robust safety protocol is essential.
Q1: What are the primary hazards associated with iron pentacarbonyl?
Q2: What are the essential safety precautions for handling?
Q3: How is purified iron pentacarbonyl used in organic synthesis? A key application is the preparation of disodium tetracarbonylferrate (Na₂Fe(CO)₄), also known as Collman's Reagent [1] [3]. This nucleophilic reagent is used for synthesizing ketones and aldehydes from organic halides [3]. The purity of the starting Fe(CO)₅ is critical for the success and safety of this preparation, as the reagent is highly pyrophoric [3].
Q4: What are its industrial uses beyond fine chemical synthesis? On an industrial scale, most iron pentacarbonyl is decomposed to produce high-purity carbonyl iron powder and iron oxide nanoparticles [1] [4] [5]. These materials are used in electronics, magnetic media, and catalysts [1] [4].
For researchers working with compounds like Na₂Fe(CO)₄, choosing the right drying method is critical. The table below summarizes techniques for common solvents, with a special emphasis on safety.
| Solvent Class | Solvent Examples | Recommended Drying Agents | Key Safety Warnings |
|---|---|---|---|
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Sodium/benzophenone, LiAlH₄, NaH [1] [2] | Test for peroxides before drying; explosive upon concentration [2]. |
| Hydrocarbons | Pentane, Hexane, Toluene | CaH₂, Sodium metal [1] [2] | Pre-wash with conc. H₂SO₄ to remove unsaturated compounds [1] [2]. |
| Halogenated Solvents | Dichloromethane, Chloroform | CaH₂, P₄O₁₀ [1] [2] | Never dry with alkali metals (Na, K) or their hydrides; violent explosion risk [2]. |
| Alcohols | Ethanol, Methanol | CaH₂ [2] | Use specific procedures (e.g., Na/phthalic ester for ethanol) [2]. |
| Polar Aprotic Solvents | Acetonitrile, DMSO, DMF | CaH₂, P₄O₁₀ (for traces), Molecular sieves [1] [2] | Pre-dry with CaH₂ if water content is high [2]. Store over molecular sieve under inert gas [1] [2]. |
Here are detailed methodologies for two common and effective drying procedures.
This is a general method suitable for various solvents like acetonitrile, DMSO, and DMF [2].
This method produces dry, oxygen-free ethers and provides a visual indicator of dryness [1] [2].
Molecular sieves are highly effective for removing trace water. The table below compares types and usage based on research data for acetonitrile drying [3].
| Molecular Sieve Type | Efficacy (After 24h, from 2800 ppm) | Key Application Notes |
|---|---|---|
| 3Å | ~49 ppm [3] | Generally preferred for solvent drying; more effective than 4A for small molecules like water [3]. |
| 4Å | ~450 ppm [3] | Commonly used, but 3Å is more efficient for deep drying [3]. |
Procedure for Use:
To visualize the process from start to finish, this workflow outlines the key decision points and steps for preparing a dry solvent.
Disodium tetracarbonylferrate (Na₂[Fe(CO)₄]), also known as Collman's Reagent, is an oxygen-sensitive, pyrophoric (catches fire spontaneously in air) colorless solid. It is typically used as a solvate with solvents like tetrahydrofuran (THF) or dimethoxyethane [1]. Its extreme sensitivity to air and moisture is the primary cause of decomposition.
Here is a guide in a question-and-answer format to help you address common issues.
Q1: What are the critical storage conditions for disodium tetracarbonylferrate? A: The reagent must be stored under a strictly inert atmosphere (e.g., argon or nitrogen) in a sealed container. It should be kept away from any exposure to air or moisture. While the exact temperature is not specified in general sources, storing it in a cool, dry place is advisable.
Q2: My reagent solution has turned from colorless to dark. What does this mean? A: A color change indicates that the reagent has decomposed. Since the pure compound is a colorless solid, solutions should also be relatively colorless [1]. A darkening color is a clear sign that it has been exposed to air or moisture and may no longer be effective for sensitive reactions.
Q3: Which solvents are appropriate for preparing and using solutions of this reagent? A: The reagent is soluble in and is commonly used with aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dioxane [1]. These solvents must be thoroughly dried and deoxygenated before use.
Q4: What is a standard, reliable synthesis method for this reagent? A: A modern synthesis involves reducing iron pentacarbonyl (Fe(CO)₅) with a strong reducing agent like sodium naphthalene or sodium benzophenone ketyl in a suitable, dry solvent under an inert atmosphere [1]. > Fe(CO)₅ + 2 Na → Na₂[Fe(CO)₄] + CO
| Problem | Possible Cause | Solution |
|---|---|---|
| Low reaction yield | Decomposed reagent; inactive due to air/moisture exposure. | Always use fresh or properly stored reagent. Confirm solvent purity. |
| Formation of precipitates or dark solids | Decomposition during reaction; introduction of protic impurities or oxygen. | Ensure reaction setup is airtight. Check that all starting materials (alkyl halides, etc.) are dry. |
| Failure to initiate expected reaction | Reagent has lost activity; incorrect stoichiometry. | Standard synthesis uses a 1:2 molar ratio of Fe(CO)₅ to sodium reductant [1]. Verify your reagent is active with a test reaction. |
The diagram below outlines the critical logical steps for working with disodium tetracarbonylferrate to minimize the risk of decomposition.
Reaxys or SciFinder.
Here are answers to common questions about using Collman's Reagent.
| Question | Answer & Troubleshooting Guidance |
|---|---|
| What is this compound? | Disodium tetracarbonylferrate (Na₂[Fe(CO)₄]), a transition metal complex used to convert alkyl halides into aldehydes or unsymmetrical ketones [1] [2]. |
| Why is my reaction failing? (No product) | • Inactive Reagent: The reagent is highly air- and moisture-sensitive. Ensure it is fresh, properly stored, and handled under an inert atmosphere [3]. • Poor Alkyl Halide: The alkyl halide must be reactive in an SN2 substitution. Tertiary alkyl halides will not work [1]. | | Why is my yield low? | • Decomposition: The initial acyl iron complex or the diazonium salt intermediate can decompose. Ensure strict temperature control and use the reagent promptly after preparation [1] [4]. • Side Reactions: Non-specific oxidation or hydrolysis can occur. Maintain anhydrous conditions and use high-purity reagents [4]. | | How can I prevent side products? | Optimize the stoichiometry and addition rate of your alkyl halides, especially when synthesizing unsymmetrical ketones. A stepwise, controlled addition helps prevent the formation of symmetrical ketone by-products [2]. |
This guide addresses specific experimental issues and offers practical solutions.
| Problem | Possible Causes | Recommended Solutions |
|---|
| No Reaction | • Air/moisture degradation of reagent [3] • Incorrect alkyl halide (e.g., tertiary, unreactive) [1] | • Use strict inert atmosphere (N₂, Ar) • Use fresh, reputable reagent [3] • Confirm SN2 reactivity of alkyl halide | | Low Yield | • Decomposition of intermediates [4] • Incomplete formation of acyl iron complex • Impure starting materials | • Control temperature (often 0°C to room temp) [4] • Monitor reaction progress (TLC, IR) • Use high-purity reagents and solvents [4] | | Formation of Symmetrical Ketone | • Simultaneous addition of two different alkyl halides • Insufficient control over reaction sequence | • Use stepwise addition: form mono-alkylated iron complex first, then add second electrophile [2] | | Handling & Safety Issues | • Reagent is pyrophoric (ignites in air) [3] | • Handle in certified fume hood • Use appropriate PPE • Follow GHS hazard codes: H250, H261 [3] |
The power of this compound lies in its ability to synthesize unsymmetrical ketones through a sequential, two-step alkylation. The diagram below illustrates this core workflow.
The search results lack a detailed, step-by-step procedure. The following protocol is synthesized from the core chemical principles found in the literature [1] [2] [3].
To systematically improve your reaction yield, consider these parameters derived from general optimization principles [4]:
Organoiron complexes are highly sensitive to moisture and oxygen, which can lead to their decomposition and failure in synthetic applications. The primary moisture-related failure mechanisms parallel those in microelectronics and include [1]:
Proper handling is crucial to prevent moisture-induced decomposition. The concept of Moisture Sensitivity Levels (MSL) [2] [3], used in electronics, can be adapted for organoiron complexes to classify materials based on sensitivity and define handling requirements.
Moisture Sensitivity Guide
| MSL Level | Description | Allowable Exposure Time (at ~25°C, <40% RH) | Handling & Storage Requirements |
|---|---|---|---|
| MSL 1 | Least Sensitive | Unlimited | Standard storage in a cool, dark place. |
| MSL 2 | Moderately Sensitive | 1 Year | Store in a controlled environment; use or dry after 1 year. |
| MSL 3 | Sensitive | 168 Hours (1 Week) | Must be used within 1 week of exposure; otherwise, re-drying is required. |
| MSL 4 | Highly Sensitive | 72 Hours | Strict handling required; use within 3 days of exposure. |
| MSL 5/5a | Very Highly Sensitive | 48 / 24 Hours | Strict controls; use within 2 days or 1 day. Vacuum-sealed packaging is essential. |
| MSL 6 | Extremely Sensitive | Special Conditions | Requires baking before use and immediate use after removal from dry storage. |
Experimental Handling Workflow: The following diagram outlines the core procedure for handling moisture-sensitive complexes during experiments.
Key Protocols:
FAQ 1: What should I do if my organoiron complex changes color or appearance?
FAQ 2: My reaction yield is low, and I suspect moisture is the cause. How can I confirm this?
FAQ 3: The complex is clumpy and hard to weigh. What does this mean?
When a nucleophilic substitution reaction proceeds poorly, you should systematically investigate the nucleophile, electrophile, leaving group, and solvent. The flowchart below outlines this diagnostic process.
The following table breaks down the potential causes identified in the flowchart and provides specific solutions [1] [2] [3].
| Factor | Problem Identified | Recommended Solution |
|---|---|---|
| Nucleophile Strength [1] [2] | Nucleophile is too weak/neutral (e.g., H₂O, ROH) or is deactivated by resonance [2]. | Use a stronger, often charged, nucleophile (e.g., RO⁻, CN⁻, N₃⁻, I⁻) [1] [2]. For polar protic solvents, consider larger anions (I⁻ > Br⁻ > Cl⁻ > F⁻) [1]. |
| Electrophile Structure [1] | Alkyl halide is too sterically hindered (e.g., tertiary) for a successful SN2 backside attack.
For SN1, the carbocation intermediate is unstable (e.g., primary) [1]. | For SN2: Use methyl or primary alkyl halides. For SN1: Use secondary or tertiary alkyl halides that form stable carbocations. Avoid vinylic/aryl halides [1]. | | Leaving Group (LG) [1] | Leaving group is poor (e.g., F⁻, OH⁻, OR⁻). The C-F bond is strong, and F⁻ is a strong base and poor LG [1]. | Convert poor LGs into better ones (e.g., protonate OH to OH₂⁺). Use substrates with I⁻, Br⁻, TsO⁻, or MsO⁻ as the LG [1]. | | Solvent Effects [1] | Using a polar protic solvent (e.g., H₂O, ROH) that solvates and shields the nucleophile, slowing the reaction [1]. | Switch to a polar aprotic solvent (e.g., DMSO, DMF, acetone, acetonitrile) to "free" the nucleophile and increase its reactivity [1]. | | Side Reactions [3] | Excessively strong, bulky base (e.g., t-butoxide) leads to elimination instead of substitution [3]. | For substitution, choose a strong but less bulky/slightly less basic nucleophile (e.g., azide, N₃⁻) to favor SN2 over E2 [3]. |
This protocol provides a starting point for diagnosing and optimizing a nucleophilic substitution reaction with low yield.
1. Preliminary Assessment and Reaction Setup
2. Systematic Solvent and Additive Screening
3. Nucleophile and Electrophile Optimization
4. Analysis and Iteration
Q: My nucleophile is strong according to charts, but the reaction is still slow. Why? A: This is a classic sign of steric hindrance around the electrophilic carbon [1] [3]. A strong nucleophile cannot effectively execute the required backside attack if the carbon is tertiary or neopentyl. Check your electrophile's structure. Another possibility is that your strong nucleophile is being deactivated by a polar protic solvent [1].
Q: How can I improve a reaction that uses an alcohol as a substrate (poor leaving group)? A: The hydroxyl group (OH) is a poor leaving group. You must activate it. Common methods include:
Q: I'm trying to run an SN2 reaction on a secondary alkyl halide, but I keep getting elimination product. How can I favor substitution? A: To disfavor the E2 elimination pathway:
Q: Are there any special cases where nucleophilicity does not follow basicity trends? A: Yes. Be aware of two key exceptions:
Here are solutions to common problems you might encounter when working with a Schlenk line.
| Problem | Likely Causes | Diagnostic Steps | Solutions |
|---|---|---|---|
| Poor Vacuum Pressure [1] | Leaks in seals or stopcocks; Blocked or empty solvent trap; Vacuum pump issue. | Isolate parts of the line to locate leak; Check manometer reading; Inspect solvent trap. | Clean and regrease stopcocks; Thaw and clear blocked trap; Top up liquid nitrogen; Service pump. |
| Slow Cannula Transfers [1] | Leaky septa; Clogged cannula or bleed needle; Insufficient pressure differential. | Inspect septa for damage; Check if cannula is blocked. | Replace septa; Clean or unblock cannula/needle; Increase inert gas pressure; Adjust flask heights. |
| Material Sucked into Line [1] | Stopcock opened too quickly; Bumping of solvent without a trap. | Visually confirm material in line. | Immediately close vacuum tap; Use external trap or fritted adapter; Open stopcocks slowly and incrementally. |
| Condensed Liquid Oxygen [2] [3] | Air leak into line while cold trap is cooled with liquid nitrogen. | Look for pale blue liquid in trap [4]. | Do not remove trap; Keep vacuum on and liquid nitrogen in place; Fix leak; Allow O₂ to evaporate under dynamic vacuum [2]. |
| Seized Stoppers/Stopcocks [1] | Inadequate greasing; Not used for long time. | Joint will not turn. | Use gentle heat (heat gun) with proper PPE; Consult a professional glassblower. |
Working with Schlenk lines and pyrophoric reagents demands strict adherence to safety protocols.
Liquid Oxygen Hazard: Using a liquid nitrogen-cooled trap (-196 °C) on a leaky Schlenk line can cause liquid oxygen (condenses at -183 °C) to build up in the trap [2] [3]. This pale blue liquid is a powerful oxidizer and can react explosively with any organic material (e.g., grease, solvents) in the trap [4].
Handling Pyrophoric Substances: Collman's reagent is pyrophoric (catches fire spontaneously in air) [5]. All equipment used must be safely quenched before cleaning [2].
Here are the core methodologies for preparing and using this compound.
This compound is typically prepared by reducing iron pentacarbonyl with sodium. The following is a common modern synthesis approach [5].
Detailed Steps for Preparing a Solvent Pot [6]:
Before starting a reaction, you may need to transfer the dry, oxygen-free solvent to a reaction vessel. Vacuum transfer is a safe method for this [6].
Key Considerations [6]:
The following workflow outlines a general approach for its use, such as in the synthesis of aldehydes from alkyl halides [5].
How many purge cycles are needed to ensure an air-free environment?
What is a safe alternative to liquid nitrogen for the cold trap?
What should I do if my solvent 'bumps' during vacuum transfer?
The table below objectively compares Collman's Reagent with other common types of carbonylating agents based on key performance metrics.
| Agent (Reagent Type) | Metal Center | Typical Selectivity & Functional Group Tolerance | Key Advantages | Key Limitations / Safety |
|---|
| This compound Na₂[Fe(CO)₄] [1] [2] | Iron (Fe) | Chemoselective for alkyl halides; good for sequential synthesis of unsymmetrical ketones [2]. | Uses earth-abundant iron; stoichiometric control for precise product formation [1] [3]. | Air- and moisture-sensitive; generates stoichiometric metal waste [1]. | | Transition-Metal Catalysts (e.g., Pd, Rh) [3] [4] | Palladium (Pd), Rhodium (Rh) | Broad substrate scope (alkenes, alkynes, C-H bonds); high selectivity often ligand-controlled [3]. | High catalytic efficiency (low metal loading); enables diverse transformations like alkene carbonylation [3]. | Relies on scarce, expensive precious metals; can require high CO pressure [3] [5]. | | Gilman Reagents (Organocuprates) [6] | Copper (Cu) | Excellent for conjugate (1,4-) addition to α,β-unsaturated ketones; effective in SN2 reactions [6]. | Soft nucleophile with unique selectivity compared to Grignard reagents; operates under mild conditions [6]. | Not a direct CO source; primarily used for C-C bond formation, not carbonyl insertion from CO gas. | | CO Surrogates (e.g., in Base-Metal Catalysis) [5] | Base Metals (e.g., Ni, Co, Fe) | Depends on the catalyst and surrogate; developing rapidly [5]. | Safer handling (avoids toxic CO gas); enables use of abundant base-metal catalysts [5]. | Can generate stoichiometric organic waste; surrogate cost and availability may be a factor. |
Here are simplified protocols illustrating the use of these agents in key transformations.
Synthesizing Ketones with this compound [2]:
Tandem Photocatalysis-Carbonylation (Pd-catalyzed) [4]:
The diagram below outlines a logical workflow to help you select the most appropriate carbonylating agent based on your project's primary goal.
The table below summarizes the primary functions and characteristics of three major types of organoiron complexes as discussed in the literature [1] [2] [3].
| Complex Type | Primary Role in Synthesis | Key Feature | Stereochemical Outcome |
|---|---|---|---|
| Tricarbonyliron Diene Complexes | Stabilization and protection of diene systems; activation for nucleophilic attack [1]. | Acts as a net electron-donating group, stabilizing cationic intermediates and directing nucleophiles [1]. | The Fe(CO)₃ group blocks one face of the diene, enabling high diastereoselectivity and stereospecific product formation after demetallation [1]. |
| Chiral Iron Acyl Complexes | Serves as a chiral auxiliary in asymmetric synthesis [1]. | The chiral auxiliary is part of the ligand structure, e.g., [(η⁵-C₅H₅)Fe(CO)(PPh₃)] [1]. | Enables high enantioselectivity in reactions of α,β-unsaturated acyl ligands, creating asymmetric carbon centers [1]. |
| Tricarbonyl(Dienylium)Iron Complexes | Electrophilic activation of diene systems for nucleophilic addition [2]. | The cationic complex reacts with nucleophiles like enolates; regioselectivity can be tuned by substituents and countercations [2]. | Nucleophile addition occurs anti to the Fe(CO)₃ group, providing stereocontrol. The subsequent oxidative removal of iron yields the organic product [1]. |
This workflow illustrates the general strategic application of these complexes in a synthetic plan, from substrate activation to final product isolation:
Here is a detailed methodology for a key reaction involving tricarbonyl(dienylium)iron complexes, which showcases the fine control possible over regioselectivity [2].
Protocol: Regioselective Nucleophile Addition to Tricarbonyl(cyclohexadienylium)iron Complexes [2]
The choice of organoiron complex is dictated by the synthetic challenge. The following diagram outlines the decision-making logic for selecting the most appropriate complex based on the desired transformation.
This compound, or disodium tetracarbonylferrate (Na₂[Fe(CO)₄]), is an oxygen-sensitive, colorless organoiron compound. It is typically used as a solvate with solvents like tetrahydrofuran (THF) or dioxane [1]. Its structure features a tetrahedral iron center [1].
The table below summarizes its key properties:
| Property | Description |
|---|---|
| Chemical Formula | C₄FeNa₂O₄ [1] |
| Molar Mass | 213.87 g/mol [1] |
| Appearance | Colorless solid [1] |
| Solubility | Soluble in THF, DMF, dioxane [1] |
| Main Hazard | Pyrophoric [1] |
| Primary Use | Reagent in organometallic and organic synthesis [1] |
This compound is synthesized by reducing iron pentacarbonyl with sodium amalgam or sodium naphthalenide [1]: Fe(CO)₅ + 2 Na → Na₂[Fe(CO)₄] + CO
Its reactivity allows the formation of key derivatives, which are crucial for further NMR characterization. The general workflow for its synthesis and initial derivatization can be visualized as follows:
Diagram: Synthesis and initial derivatization pathway of this compound. The yellow node represents the core reagent, while the green nodes are characterized derivatives.
These alkyl and acyl complexes are key intermediates for producing final organic products like aldehydes, carboxylic acids, and ketones [1].
Based on general organometallic chemistry practices and the properties of this compound, here is a recommended protocol for handling and characterizing its derivatives. Special care is needed due to the reagent's air sensitivity.
Diagram: Key steps for the NMR sample preparation and data acquisition of air-sensitive this compound derivatives.
The table below summarizes typical ¹H NMR chemical shifts for protons in organic ligands that may be attached to the iron complex [2]. These are general ranges for reference.
| Proton Environment | Example | Typical δ (ppm) |
|---|---|---|
| Alkyl (sp³ C-H) | -CH₃, -CH₂- | 0.9 - 1.7 |
| Allylic (C=C-CH₃) | ~1.6 - 2.2 | |
| Protons on C attached to O | -O-CH₂- | 3.3 - 4.0 |
| Alkenyl (sp² C-H) | H₂C=CH- | 4.6 - 5.9 |
| Aromatic | C₆H₆ | 6.0 - 8.5 |
| Aldehydic R-(C=O)-H | 9.0 - 10.0 |
Given the limited direct NMR data on this compound derivatives, here are other useful approaches:
The table below outlines the basic identifiers, properties, and structural information for Disodium Tetracarbonylferrate, also known as Collman's Reagent [1].
| Category | Details |
|---|---|
| IUPAC Name | Disodium tetracarbonylferrate [1] |
| Other Names | Disodium iron tetracarbonyl, this compound [1] |
| Chemical Formula | C₄FeNa₂O₄ [1] |
| Molar Mass | 213.87 g/mol [1] |
| Appearance | Colorless solid [1] |
| Solubility | Soluble in tetrahydrofuran, dimethylformamide, dioxane [1] |
| Structure | The iron center in [Fe(CO)₄]²⁻ has a tetrahedral geometry [1] |
| Key Hazard | Pyrophoric (catches fire spontaneously in air) [1] |
The following table summarizes the key reaction methodologies and protocols documented for Na₂Fe(CO)₄, primarily derived from older organic synthesis literature [1].
| Reaction Type | Input Substrate | Product | Key Experimental Steps |
|---|
| Two-Step Aldehyde Synthesis [1] | Primary alkyl bromides (R-Br) | Aldehyde (R-CHO) | 1. React Na₂Fe(CO)₄ with R-Br to form alkyl iron intermediate Na[RFe(CO)₄]. 2. Sequentially treat with triphenylphosphine (PPh₃) and then acetic acid (AcOH). | | Acyl Chloride to Aldehyde [1] | Acyl chlorides (RCOCl) | Aldehyde (RCHO) | 1. React Na₂Fe(CO)₄ with RCOCl to form an iron acyl complex. 2. Hydrolyze the complex with hydrochloric acid (HCl). | | Alkyl Complex Formation [1] | Alkyl halides (R-X) | Alkyl iron complex (Na[RFe(CO)₄]) | React Na₂Fe(CO)₄ with the alkyl halide. This complex is a precursor to other products. | | Conversion to Carboxylic Acid [1] | Alkyl iron complex (from above) | Carboxylic Acid (RCO₂H) | Treat the alkyl iron complex with oxygen (O₂) and acid (H⁺). | | Conversion to Acid Halide [1] | Alkyl iron complex (from above) | Acid Halide (RC(O)X) | Treat the alkyl iron complex with two equivalents of a halogen (X₂). |
The workflow for its application in transforming alkyl halides into aldehydes or other derivatives can be visualized as follows:
The lack of direct comparative data suggests that Na₂Fe(CO)₄ may be a specialized reagent whose utility is well-established in specific, classical transformations rather than as a competitive option in modern cross-coupling methodologies. To continue your research, you could: